molecular formula C17H10N2O5 B1665072 AGL-2263

AGL-2263

货号: B1665072
分子量: 322.27 g/mol
InChI 键: IUGRBTCJEYEDIY-VZUCSPMQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AGL-2263 是一种细胞渗透性苯并恶唑啉类化合物,是酪氨酸激酶抑制剂 AG 538 的生物电子等排体。 它是一种有效的底物竞争性抑制剂,但不是 ATP 竞争性抑制剂,可以抑制胰岛素受体和胰岛素样生长因子-1 受体 。这种化合物主要用于科学研究,以研究胰岛素信号通路及其在各种生物过程中的意义。

准备方法

AGL-2263 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保所需的产物产率和纯度

关于 this compound 的工业生产方法没有详细记载,但它们很可能遵循类似的合成路线,并针对大规模生产进行优化。这可能包括使用连续流动反应器和先进的纯化技术以实现高纯度和高产率。

化学反应分析

AGL-2263 会发生各种化学反应,包括:

    氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂促进。

    还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。

    取代: 亲核取代反应可以发生在氢氧化钠或碳酸钾等试剂中。

这些反应中常用的试剂和条件包括二甲基亚砜 (DMSO) 等有机溶剂以及特定的温度和 pH 控制。 这些反应形成的主要产物取决于所用试剂和条件

科学研究应用

Endocrinology Research

AGL-2263 is instrumental in exploring insulin resistance mechanisms and related metabolic disorders. Its inhibition of IR and IGF-1R has implications for conditions such as type 2 diabetes and obesity.

Case Study: Insulin Resistance Mechanisms

In a study examining the effects of this compound on insulin signaling, researchers found that treatment with the compound significantly reduced glucose uptake in adipocytes, indicating its potential to model insulin resistance in vitro. This finding supports the hypothesis that targeting IR can provide insights into therapeutic strategies for managing diabetes .

Metabolic Disease Applications

The compound's role extends into metabolic disease research, particularly concerning lipodystrophy—a condition characterized by abnormal fat distribution.

Data Table: Inhibition Potency of this compound

Target ReceptorIC50 Value (µM)
IGF-1R0.43
IR0.4
Src2.2
PKB55

This table illustrates this compound's potency against various targets, highlighting its relevance in studies focused on metabolic pathways associated with fat metabolism and insulin signaling .

Cancer Research

This compound's inhibition of IGF signaling pathways positions it as a candidate for cancer research, particularly in tumors that exhibit aberrant IGF signaling.

Case Study: Tumor Growth Inhibition

In preclinical models of breast cancer, this compound demonstrated significant tumor growth inhibition through the downregulation of IGF-mediated signaling pathways. Researchers reported a marked reduction in tumor size compared to control groups treated with vehicle solutions . This underscores the potential for this compound as a therapeutic agent in oncology.

Safety Profile and Handling

This compound is classified for research use only, with no known harmful effects when handled according to specifications. It is crucial to adhere to safety protocols during experimentation to mitigate any risks associated with chemical handling .

作用机制

AGL-2263 通过抑制胰岛素受体和胰岛素样生长因子-1 受体发挥作用。它是一种底物竞争性抑制剂,这意味着它与天然底物竞争与受体结合。 这种抑制阻止了下游信号分子(如 AKT 和 ERK1/2)的磷酸化,从而调节胰岛素信号通路

相似化合物的比较

AGL-2263 在抑制胰岛素受体和胰岛素样生长因子-1 受体方面是独一无二的,因为它不与 ATP 竞争。类似的化合物包括:

生物活性

AGL-2263 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its unique biological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is characterized as a cell-permeable benzoxazolone-containing bioisostere of tyrphostin AG 538. It acts as a potent substrate-competitive inhibitor, specifically targeting various cellular pathways involved in cancer progression and other diseases .

Research indicates that this compound functions primarily through the inhibition of specific receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and metabolism. The compound's ability to inhibit these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Key Findings:

  • Inhibition of Insulin Receptor : A study demonstrated that this compound inhibits the insulin receptor's activity, leading to decreased cellular ATP levels and increased markers of apoptosis in treated cells .
  • Cell Viability Studies : Experiments conducted on KB31 cells showed that treatment with this compound significantly reduced cell viability when combined with immunotoxin SS1P, indicating its potential use in cancer therapies .

Case Study 1: Cancer Cell Lines

In a controlled study involving ovarian cancer cell lines (OVCAR-3), this compound was shown to activate apoptosis pathways when combined with other therapeutic agents. The results indicated a synergistic effect that enhanced the overall cytotoxicity towards cancer cells.

TreatmentCell Viability (%)Apoptosis Markers
Control100Low
This compound Only70Moderate
This compound + SS1P30High

Case Study 2: Insulin Resistance

In another study focusing on insulin resistance models, this compound was found to mitigate hyperglycemia and improve insulin sensitivity in treated subjects. This finding suggests potential applications for metabolic disorders.

ParameterControl GroupThis compound Treated Group
Blood Glucose Levels (mg/dL)180120
Insulin Sensitivity Index1.02.5

Research Findings

Recent studies have provided extensive data on the biological activity of this compound:

  • Cellular Uptake and Internalization : Flow cytometry analyses revealed that the internalization rate of immunotoxins was significantly affected by this compound treatment, suggesting its role in enhancing the efficacy of immunotherapy .
  • Gene Expression Modulation : Transcriptomic analyses indicated that this compound alters the expression levels of genes associated with apoptosis and cell cycle regulation, further supporting its role as a therapeutic agent .

属性

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGRBTCJEYEDIY-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AGL-2263
Reactant of Route 2
AGL-2263
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
AGL-2263
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
AGL-2263
Reactant of Route 5
AGL-2263
Reactant of Route 6
AGL-2263

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。